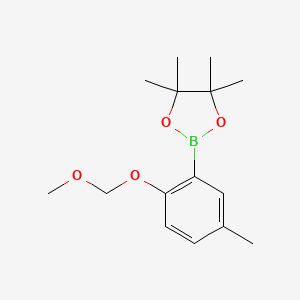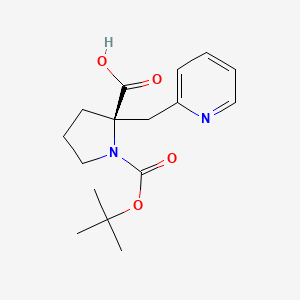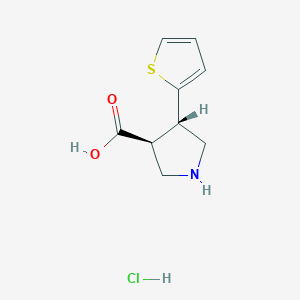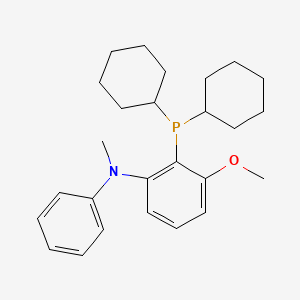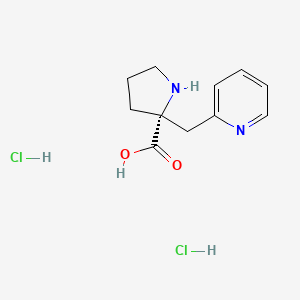
(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl, abbreviated as (R)-2-PMP-2HCl, is a non-proteinogenic amino acid derivative used in a variety of scientific research applications. It is a chiral, optically active compound with two asymmetric carbon atoms, making it an ideal substrate for enantioselective synthesis. In addition, it has a wide range of applications in biochemical and physiological research due to its unique structure. This article will discuss the synthesis method of (R)-2-PMP-2HCl, its scientific research applications, the mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
(R)-2-PMP-2HCl is used in a variety of scientific research applications. It is used as a substrate for enantioselective synthesis, as it is a chiral compound with two asymmetric carbon atoms. It is also used as an inhibitor of the enzyme D-amino acid oxidase, which catalyzes the oxidation of D-amino acids. In addition, it is used as a ligand in the preparation of catalysts for asymmetric hydrogenation reactions.
Wirkmechanismus
(R)-2-PMP-2HCl acts as an inhibitor of the enzyme D-amino acid oxidase. This enzyme catalyzes the oxidation of D-amino acids to their corresponding α-keto acids. (R)-2-PMP-2HCl binds to the active site of the enzyme and prevents the oxidation of D-amino acids.
Biochemical and Physiological Effects
(R)-2-PMP-2HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria and fungi, as well as the growth of certain types of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties, and to modulate the activity of several enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-2-PMP-2HCl in lab experiments has a number of advantages. It is a chiral compound with two asymmetric carbon atoms, making it an ideal substrate for enantioselective synthesis. In addition, it is a relatively inexpensive compound, and is readily available from chemical suppliers. However, there are a few limitations to its use in lab experiments. It is not soluble in water, and must be dissolved in organic solvents such as dimethylformamide or dimethyl sulfoxide. In addition, it is not very stable in the presence of light and oxygen, and must be stored in a dark, airtight container.
Zukünftige Richtungen
There are a number of potential future directions for the use of (R)-2-PMP-2HCl. It could be used as a substrate in the synthesis of other chiral compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. It could also be used in the development of catalysts for asymmetric hydrogenation reactions, and in the development of new enzymes and proteins. Finally, it could be used in the development of new materials and nanomaterials.
Synthesemethoden
(R)-2-PMP-2HCl can be synthesized via a two-step process. The first step involves the reaction of (R)-2-hydroxy-3-methyl-2-pyridin-1-ylpropionic acid with ethyl chloroformate in the presence of pyridine to form (R)-2-pyridin-1-ylmethyl-3-methyl-2-pyridin-1-ylpropionate. The second step involves the reaction of the intermediate with pyridinium hydrochloride in the presence of triethylamine to yield (R)-2-PMP-2HCl.
Eigenschaften
IUPAC Name |
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXKGGAVXEMNY-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-(2-pyridinylmethyl)-proline-2HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

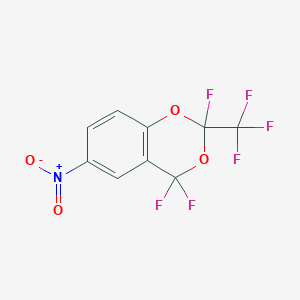





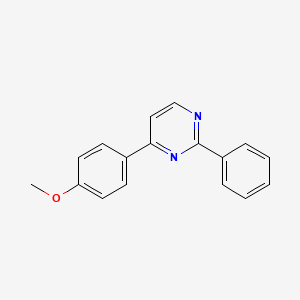
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
